Lipophilicity Reduction vs. Unsubstituted Boc‑Piperazine (LogP Δ = –1.43 to –1.90)
The 2‑methylcarbamoyl substituent dramatically lowers the computed partition coefficient relative to the unsubstituted Boc‑piperazine scaffold. The free base of the target compound has a computed LogP of –0.34 (JChem), whereas Boc‑piperazine (CAS 57260‑71‑6) is reported with LogP values of 1.09 (XLogP) to 1.56 (experimental) [1][2]. This represents a lipophilicity reduction of 1.43–1.90 log units, translating to an approximately 27‑ to 79‑fold lower octanol‑water partition coefficient. Medicinal chemistry campaigns aiming to reduce logD to mitigate hERG liability, phospholipidosis risk, or high metabolic clearance will find this pre‑installed polarity advantageous, as it avoids introducing additional heteroatoms later in the synthetic sequence.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = –0.34 (JChem computed; free base form) |
| Comparator Or Baseline | Boc-piperazine (CAS 57260-71-6): LogP = 1.09 (XLogP) to 1.56 (experimental) |
| Quantified Difference | ΔLogP = –1.43 to –1.90 (target compound is 27–79× less lipophilic) |
| Conditions | Computed values (JChem for target; XLogP/experimental for comparator) at 25 °C |
Why This Matters
A logP difference exceeding 1.4 units is sufficient to alter CNS permeability classification (CNS MPO score), hERG binding probability, and metabolic stability—making the two building blocks non-interchangeable in lead optimization.
- [1] ChemBase. tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate — Computed Properties (LogP: –0.3389407). http://www.chembase.cn/molecule-62928.html (accessed 2026-05-10). View Source
- [2] ChemBase. tert-Butyl piperazine-1-carboxylate — Physicochemical Properties (LogP: 1.565). https://www.chembase.cn (accessed 2026-05-10). View Source
